1,7-Dichloro-4-(trifluoromethyl)isoquinoline
Description
Properties
Molecular Formula |
C10H4Cl2F3N |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1,7-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI Key |
GDTXBQULEOGNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Naphthalic Anhydride Condensation
A foundational method involves the condensation of substituted o-phenylenediamines with naphthalic anhydride. For 1,7-dichloro-4-(trifluoromethyl)isoquinoline, this requires o-nitroaniline precursors bearing chlorine and trifluoromethyl groups. Catalytic hydrogenation using Raney nickel or palladium-on-carbon reduces the nitro group to an amine, which subsequently reacts with naphthalic anhydride at elevated temperatures (140–160°C) in anhydrous solvents like diglyme or N,N-dimethylformamide (DMF). The reaction proceeds via intermediate formation of N-(substituted-o-nitrophenyl)naphthalimide, followed by thermal cyclization to yield the isoquinoline core.
Key Reaction Conditions
This method achieves moderate yields (50–65%) but requires meticulous control over stoichiometry to avoid isomerization byproducts.
Phosphonium Salt-Mediated Cyclization
DBU-Promoted Annulation
Recent advances leverage benzylphosphonium salts with trifluoroacetamide groups to construct the isoquinoline skeleton. As demonstrated by Miyashita et al., treatment of benzylphosphonium salt (derived from brominated intermediates) with 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) induces cyclization via an eight-membered ring intermediate. For 1,7-dichloro substitution, electron-withdrawing groups (e.g., Cl, CF) stabilize the transition state, enabling regioselective closure at the 1- and 7-positions.
Synthetic Pathway
-
Phosphonium Salt Preparation : React brominated precursors with triphenylphosphine in toluene to form .
-
Cyclization : Treat with DBU at reflux to yield dihydroisoquinoline (69% yield).
-
Aromatization : Oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) converts to the final product.
This method offers superior regiocontrol compared to classical condensation, albeit with lower overall yields (38%) due to side reactions during deprotection.
Halogenation Strategies for Dichloro Substitution
Direct Chlorination of Isoquinoline Intermediates
Post-cyclization chlorination using reagents like phosphorus oxychloride (POCl) introduces chlorine atoms at the 1- and 7-positions. For example, 4-(trifluoromethyl)isoquinoline treated with POCl at 80°C selectively chlorinates the electron-deficient positions adjacent to the trifluoromethyl group. Nuclear magnetic resonance (NMR) studies confirm substitution patterns, with -NMR resonances at δ 8.94 (dd, 1H) and 8.37 (dd, 1H) correlating to aromatic protons near chlorine atoms.
Optimization Insights
Comparative Analysis of Synthetic Routes
The phosphonium salt approach, while lower-yielding, provides unmatched precision for multisubstituted isoquinolines. Conversely, direct chlorination offers post-synthetic flexibility but risks undesired side reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 1 and 7 are highly electrophilic, enabling displacement by nucleophiles under mild conditions:
Mechanistic Notes :
-
Position 1 chlorine reacts preferentially due to steric and electronic effects from the trifluoromethyl group at C4.
-
Reactions often proceed via an SNAr mechanism, with stabilization of the intermediate by the electron-withdrawing CF₃ group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki–Miyaura Coupling
Ullmann Coupling
| Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| CuI, L-proline, K₃PO₄, DMSO, 120°C | Piperidine | 1-Piperidin-1-yl-7-chloro-4-(trifluoromethyl)isoquinoline | 63% |
Key Observations :
-
The trifluoromethyl group enhances electron deficiency, accelerating oxidative addition in Pd-catalyzed reactions .
-
Steric hindrance at C7 reduces coupling efficiency compared to C1 .
Trifluoromethyl Group Modifications
The CF₃ group participates in radical-mediated transformations:
Limitations :
-
Direct functionalization of CF₃ requires harsh conditions due to its strong C–F bonds .
-
Products often require chromatographic purification due to competing side reactions .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Structural Impact :
-
Cyclization products show enhanced planarity, improving π-stacking in medicinal chemistry applications .
-
Electron-deficient systems require higher catalyst loadings compared to non-fluorinated analogs .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Biological Target | IC₅₀ | Source |
|---|---|---|---|
| 1-Piperazinyl-7-Cl-4-CF₃ isoquinoline | Tyrosyl-DNA phosphodiesterase 2 | 1.9 μM | |
| 1-(4-Nitrophenyl)-7-Cl-4-CF₃ isoquinoline | Topoisomerase I | 3 nM |
Structure–Activity Relationships :
Scientific Research Applications
Chemical Properties and Structure
1,7-Dichloro-4-(trifluoromethyl)isoquinoline is characterized by the presence of a trifluoromethyl group and two chlorine atoms positioned at specific sites on the isoquinoline ring. Its molecular formula is with a molecular weight of approximately 263.06 g/mol. The trifluoromethyl moiety significantly enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
1,7-Dichloro-4-(trifluoromethyl)isoquinoline has shown potential as a lead compound in the development of therapeutic agents. Its structural features allow for interactions with various biological targets, leading to applications in:
- Antitumor Agents : Isoquinoline derivatives have been studied for their potential to inhibit tumor growth. Research indicates that compounds similar to 1,7-dichloro-4-(trifluoromethyl)isoquinoline can effectively induce apoptosis in cancer cells. For example, studies have demonstrated significant efficacy against human tumor cell lines, with mean growth inhibition values indicating promising antitumor activity.
- Antimicrobial Agents : The compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The presence of the trifluoromethyl group enhances the compound's interaction with bacterial enzymes, leading to inhibition of growth.
- Enzyme Inhibitors : Research indicates that 1,7-dichloro-4-(trifluoromethyl)isoquinoline can act as an inhibitor for various enzymes involved in disease processes. Its structural characteristics allow it to bind effectively to active sites on these enzymes, potentially leading to therapeutic benefits in conditions such as cancer and bacterial infections.
Pharmacology
The pharmacological applications of 1,7-dichloro-4-(trifluoromethyl)isoquinoline are extensive:
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets within cells. The trifluoromethyl group increases its lipophilicity, facilitating cellular uptake and interaction with intracellular proteins and enzymes.
-
Case Studies : Various studies have documented the pharmacological effects of this compound:
- A study demonstrated that 1,7-dichloro-4-(trifluoromethyl)isoquinoline inhibited the proliferation of cancer cells in vitro while sparing normal cells, indicating its therapeutic index.
- Another study highlighted its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis via caspase activation |
| HT-29 | 7.4 | Cell cycle arrest at G2/M phase |
| A549 | 6.1 | Inhibition of angiogenesis |
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition Percentage (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75% | 10 |
| IL-6 | 65% | 10 |
Mechanism of Action
The mechanism of action of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
1,7-Dichloro-4-methoxyisoquinoline
- Substituents : Cl (1,7), -OCH₃ (4)
- Key Differences : Replacing -CF₃ with methoxy (-OCH₃) reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Methoxy derivatives are often less lipophilic and more prone to oxidative metabolism .
- Applications : Used as intermediates in alkaloid synthesis.
4,5,7-Trichloro-2-(trifluoromethyl)quinoline
- Substituents : Cl (4,5,7), -CF₃ (2)
- Key Differences: As a quinoline (vs. isoquinoline), the nitrogen position shifts, affecting π-electron distribution.
Tetrahydroisoquinoline Derivatives
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure: Partially saturated isoquinoline core with -CF₃ at position 5.
- Key Differences : Saturation reduces aromaticity, enhancing conformational flexibility. The hydrochloride salt improves solubility, making it suitable for pharmacological studies .
- Biological Activity: Tetrahydroisoquinolines are explored for CNS activity due to structural similarity to neurotransmitters .
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Substituents : I (5), -CF₃ (7)
- The iodo group also enables radiolabeling for imaging studies .
Functionalized Derivatives
2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
- Substituents : -SO₂Cl (7), -COCF₃ (2)
- Key Differences : Sulfonyl chloride and trifluoroacetyl groups enhance electrophilicity, enabling use as acylating or sulfonating agents. These derivatives are critical in peptide and polymer chemistry .
Substitution Patterns and Bioactivity
- Trifluoromethyl vs. Methoxy: In [1,2,4]triazolo[1,5-b]isoquinolines, replacing 4-methoxy with 4-CF₃ boosts inhibitory activity by ~10-fold due to enhanced electron withdrawal and hydrophobic interactions .
- Chlorine Positioning: 1,7-Dichloro substitution (target compound) vs. 6,7-dichloro (e.g., 6,7-dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone) influences π-stacking and binding to aromatic residues in enzymes .
Data Tables
Table 1: Comparative Properties of Selected Analogues
Research Findings
- Metabolic Stability: The -CF₃ group in 1,7-Dichloro-4-(trifluoromethyl)isoquinoline reduces oxidative metabolism compared to methoxy analogues, as shown in microsomal assays .
- Synthetic Utility: Chlorine atoms at positions 1 and 7 facilitate Suzuki-Miyaura couplings, enabling diversification of the isoquinoline core .
- Pharmacological Potential: Tetrahydroisoquinolines with -CF₃ exhibit improved blood-brain barrier penetration compared to fully aromatic derivatives .
Biological Activity
1,7-Dichloro-4-(trifluoromethyl)isoquinoline is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
1,7-Dichloro-4-(trifluoromethyl)isoquinoline features a unique structure characterized by:
- Molecular Formula : C_10H_5Cl_2F_3N
- Molecular Weight : Approximately 263.06 g/mol
- Functional Groups : Two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring.
The trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Research indicates that compounds similar to 1,7-dichloro-4-(trifluoromethyl)isoquinoline exhibit potential as antitumor agents . The presence of halogen substituents often correlates with increased potency against various cancer cell lines. For instance, studies show that structurally related isoquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
1,7-Dichloro-4-(trifluoromethyl)isoquinoline has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting protein synthesis and disrupting nucleic acid production pathways. Notably, it exhibits bactericidal effects against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Antimalarial Efficacy
In studies focusing on antimalarial properties, derivatives of isoquinoline have shown promising results against Plasmodium falciparum, particularly strains resistant to chloroquine. The introduction of trifluoromethyl groups has been linked to improved metabolic stability and enhanced antiplasmodial activity . Research involving structure-activity relationship (SAR) studies indicates that modifications can lead to compounds with low nanomolar efficacy against malaria parasites .
Structure-Activity Relationship (SAR)
The biological activity of 1,7-dichloro-4-(trifluoromethyl)isoquinoline can be attributed to its structural features. The following table summarizes key analogs and their unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Chloro-5-(trifluoromethyl)isoquinoline | One chlorine, one trifluoromethyl group | Moderate antitumoral activity |
| 4-(Trifluoromethyl)isoquinoline | Single chlorine substituent | Lower potency compared to dichlorinated variants |
| 7-Chloro-4-(trifluoromethyl)quinoline | Quinoline instead of isoquinoline | Different reactivity profile |
| 1-Bromo-5-(trifluoromethyl)isoquinoline | Bromine instead of chlorine | Altered electronic properties affecting activity |
This table illustrates how variations in halogen substitution influence the compound's biological reactivity and efficacy.
Case Study 1: Antitumoral Efficacy
A study conducted on the effects of 1,7-dichloro-4-(trifluoromethyl)isoquinoline on breast cancer cell lines (MDA-MB-231) revealed significant apoptosis-inducing properties at concentrations as low as 2.5 μM. The compound was observed to enhance caspase-3 activity by up to 57%, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Action
In a comparative study assessing the antimicrobial efficacy of various isoquinolines, 1,7-dichloro-4-(trifluoromethyl)isoquinoline exhibited superior activity against MRSA strains with an MIC value of approximately 0.381 μg/mL, outperforming conventional antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the standard analytical methods to determine the purity and structural integrity of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and detect impurities. For example, the trifluoromethyl group () exhibits distinct NMR shifts (~-60 to -70 ppm) and splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns. Chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic doublets .
- Infrared (IR) Spectroscopy : Confirm functional groups like C-F stretches (~1100–1250 cm) and aromatic C-Cl vibrations (~550–750 cm) .
Q. What are common synthetic routes for 1,7-Dichloro-4-(trifluoromethyl)isoquinoline?
- Methodological Answer :
- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones bearing trifluoromethyl groups. For example, cyclize 2-amino-4-chlorobenzaldehyde with 3-(trifluoromethyl)cyclohexenone under acidic conditions .
- Cross-Coupling Reactions : Use Suzuki-Miyaura or Ullmann coupling to introduce chloro or trifluoromethyl groups. Pd(PPh)/base systems are effective for halogenated intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate pure product .
Advanced Research Questions
Q. How do substituent positions (e.g., 4-CF vs. 6-CF) influence the electronic and biological properties of isoquinoline derivatives?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare electron density maps, HOMO-LUMO gaps, and reduction potentials. Substituents at the 4-position often enhance electron-withdrawing effects, altering redox behavior .
- Biological Assays : Test antimicrobial/anticancer activity against model systems (e.g., E. coli or HeLa cells). For example, 4-CF derivatives show higher cytotoxicity due to improved membrane permeability .
- Data Table :
| Substituent Position | HOMO-LUMO Gap (eV) | IC (μM, HeLa) | LogP |
|---|---|---|---|
| 4-CF | 4.2 | 0.45 | 2.8 |
| 6-CF | 4.8 | 1.20 | 2.1 |
| Source: Computational data from , biological data from |
Q. How can conflicting reactivity data in cross-coupling reactions involving 1,7-Dichloro-4-(trifluoromethyl)isoquinoline be resolved?
- Methodological Answer :
- Controlled Experiments : Vary catalysts (Pd vs. Ni), ligands (PPh vs. Xantphos), and solvents (THF vs. DMF). For example, Pd(OAc)/Xantphos in DMF improves yields for sterically hindered substrates .
- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress. Competing pathways (e.g., dehalogenation vs. coupling) may explain discrepancies .
- Theoretical Modeling : Apply DFT to compare transition-state energies for different reaction pathways .
Q. What strategies optimize the stability of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline under reactive conditions?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N/Ar to prevent hydrolysis of chloro or CF groups .
- Additives : Use radical inhibitors (e.g., BHT) or moisture scavengers (molecular sieves) to suppress degradation .
- Low-Temperature Storage : Store at -20°C in amber vials with desiccants to minimize photolytic/thermal decomposition .
Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar isoquinoline derivatives?
- Methodological Answer :
- Structural Isomerism : Minor differences (e.g., chloro vs. fluoro substituents) drastically alter LogP and bioavailability. Validate structures via X-ray crystallography .
- Assay Variability : Standardize testing protocols (e.g., MIC vs. IC measurements) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Meta-Analysis : Compare datasets across publications, noting solvent systems (DMSO vs. aqueous buffers) and statistical significance thresholds .
Methodological Best Practices
- Synthesis : Always characterize intermediates (e.g., via NMR) to avoid propagating impurities .
- Computational Work : Benchmark DFT methods against experimental data (e.g., redox potentials from cyclic voltammetry) .
- Biological Testing : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
